

Benchmarking 4-Methoxyoxane-4-carboxylic Acid: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

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In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. This guide provides a comparative benchmark for **4-Methoxyoxane-4-carboxylic acid**, a molecule with a unique structural motif, against known compounds with established biological activities. While direct experimental data for **4-Methoxyoxane-4-carboxylic acid** is not publicly available, this document serves as a resource for researchers by summarizing the known activities of structurally related tetrahydropyran and oxazine derivatives. This comparison will enable scientists to contextualize the potential of **4-Methoxyoxane-4-carboxylic acid** and design future experimental investigations.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the quantitative biological activity data for various tetrahydropyran and oxazine derivatives, which serve as relevant benchmarks for assessing the potential of **4-Methoxyoxane-4-carboxylic acid**. These compounds share the core oxane (tetrahydropyran) ring structure and are evaluated for their anticancer, antimicrobial, and antioxidant properties.

Table 1: Anticancer Activity of Benchmark Compounds

Compound/Derivative Class	Cell Line	IC50 (µM)	Reference
Pyran Derivatives	HCT-116 (Colon Cancer)	75.1 - 85.88	[1]
Tryptanthrin Derivatives	A549/DDP (Lung Cancer)	0.14 - 3.04	[2]
Tryptanthrin Derivatives	HL-7702 (Normal Liver)	45.21 - 86.30	[2]
Rearranged Abietanes	HT29 (Colon Cancer)	2.7 - 6.69	[3]
Triazole linked Tetrahydrocurcumin	HeLa (Cervical Cancer)	4.49	[4]
Triazole linked Tetrahydrocurcumin	MCF-7 (Breast Cancer)	6.67	[4]
Triazole linked Tetrahydrocurcumin	DU-145 (Prostate Cancer)	10.38	[4]

Table 2: Antimicrobial Activity of Benchmark Compounds

Compound/Derivative Class	Microorganism	MIC (µg/mL)	Reference
Oxazine Derivative (1C1TH)	S. aureus	50	[5]
Oxazine Derivative (1C1TH)	E. coli	50	[5]
Oxazine Derivative (1C3TH, 1C4TH)	S. aureus	62.5	[5]
Oxazine Derivative (1C3TH, 1C4TH)	E. coli	62.5	[5]
Imidazo[2,1-b][4] [5]oxazine Derivatives	M. tuberculosis H37Rv	0.18 - 1.63 (µM)	[6]
Diaryl methylamine (Oxazine derivative 1l)	Gram-positive bacteria	15	[7]
Diaryl methylamine (Oxazine derivative 1f)	Gram-positive & Gram-negative	31	[7]

Table 3: Antioxidant Activity of Benchmark Compounds

Compound/Derivative Class	Assay	IC50 (µg/mL)	Reference
4H-Pyran Derivatives (4d, 4g, 4i, 4l)	DPPH Radical Scavenging	43.98 - 54.29	[1]
2-amino-pyran derivative (I32)	DPPH Radical Scavenging	>25, <200	[8]
Thiazole Derivatives	DPPH Radical Scavenging	9.48	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for assessing the key biological activities discussed in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Culture:** Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with serial dilutions of the test compounds (including **4-Methoxyxane-4-carboxylic acid** and benchmarks) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
- **MTT Incubation:** MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization and Absorbance Reading:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

- Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media. The inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Controls: A positive control (microorganism in broth without compound) and a negative control (broth only) are included.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity (DPPH Radical Scavenging Assay)

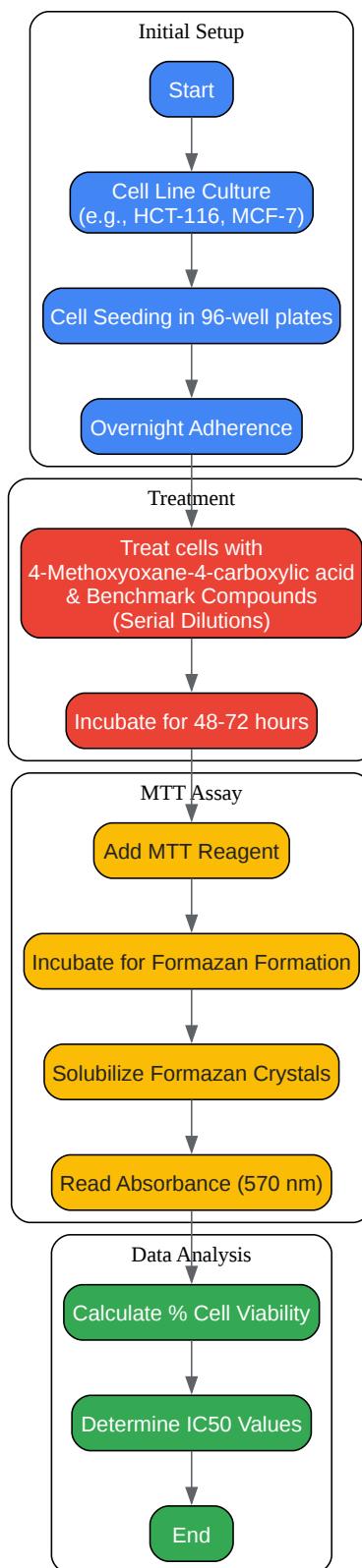
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

- Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
- Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A blank (solvent without DPPH) and a control (DPPH solution without the test compound) are also prepared.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the

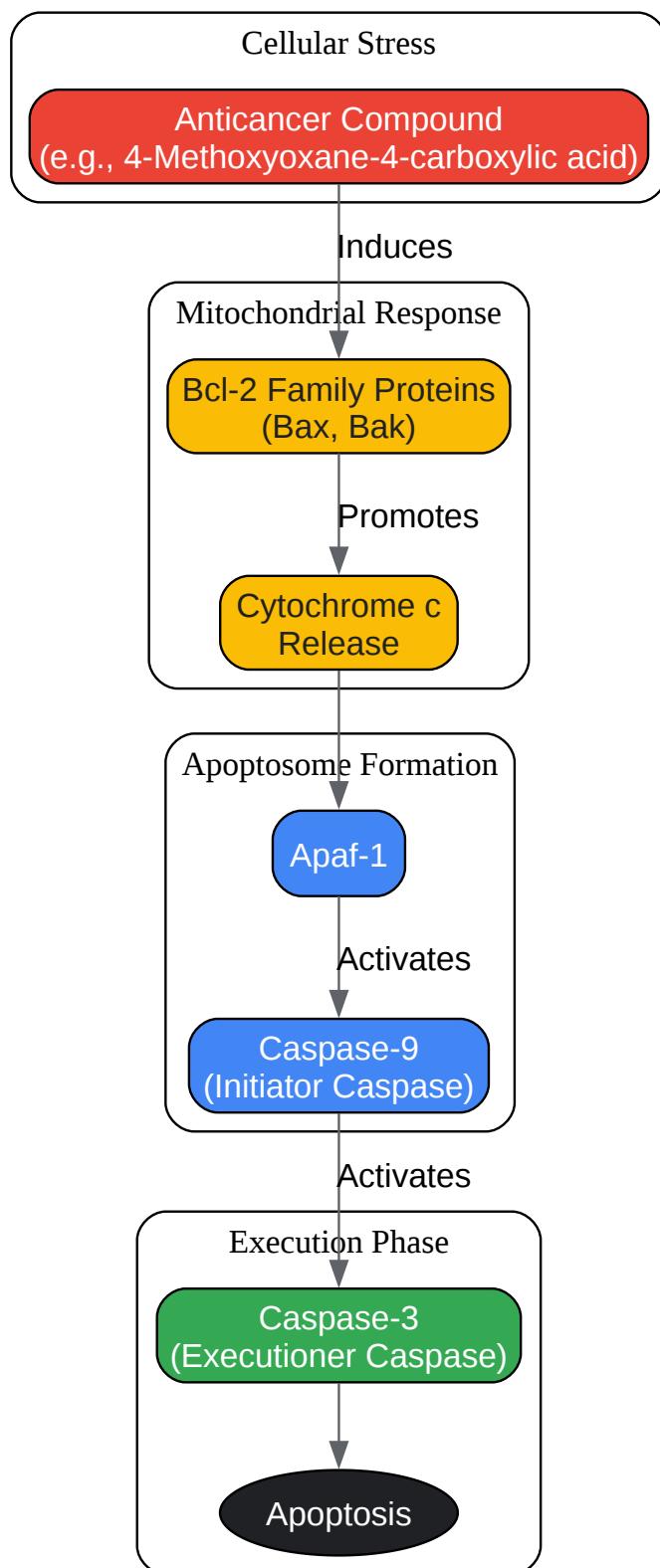
DPPH radicals, is determined.

Visualizing Molecular Mechanisms and Workflows

To further aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

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Experimental workflow for in vitro anticancer screening.

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Intrinsic apoptosis signaling pathway induced by a small molecule.

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